Cas no 87657-77-0 (Oxyphyllacinol)

Oxyphyllacinol structure
Oxyphyllacinol structure
Product Name:Oxyphyllacinol
Numéro CAS:87657-77-0
Le MF:C20H26O3
Mégawatts:314.418646335602
MDL:MFCD34593644
CID:2041566
PubChem ID:5320349
Update Time:2025-05-20

Oxyphyllacinol Propriétés chimiques et physiques

Nom et identifiant

    • 1-(4-hydroxy-3-methoxyphenyl)-7-phenyl-3-heptanol
    • oxyphyllacinol
    • α-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]benzenepentanol (ACI)
    • Benzenepentanol?
    • CS-0202400
    • F82995
    • HY-N9633
    • AKOS040768046
    • DA-66422
    • 4-(3-hydroxy-7-phenyl-heptyl)-2-methoxy-phenol
    • 4-(3-hydroxy-7-phenylheptyl)-2-methoxyphenol
    • 87657-77-0
    • MS-24621
    • Oxyphyllacinol
    • MDL: MFCD34593644
    • Piscine à noyau: 1S/C20H26O3/c1-23-20-15-17(12-14-19(20)22)11-13-18(21)10-6-5-9-16-7-3-2-4-8-16/h2-4,7-8,12,14-15,18,21-22H,5-6,9-11,13H2,1H3
    • La clé Inchi: DHUCMVAZNHOIPY-UHFFFAOYSA-N
    • Sourire: OC1C(OC)=CC(CCC(CCCCC2C=CC=CC=2)O)=CC=1

Propriétés calculées

  • Qualité précise: 314.18819469g/mol
  • Masse isotopique unique: 314.18819469g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 23
  • Nombre de liaisons rotatives: 9
  • Complexité: 301
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 1
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 4.1
  • Surface topologique des pôles: 49.7Ų

Oxyphyllacinol PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
DC Chemicals
DC60026-100mg
Benzenepentanol
87657-77-0 >98%
100mg
$200.0 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1273070-5mg
Oxyphyllacinol
87657-77-0 98%
5mg
¥2250.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1273070-10mg
Oxyphyllacinol
87657-77-0 98%
10mg
¥2860.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1273070-25mg
Oxyphyllacinol
87657-77-0 98%
25mg
¥5850.00 2024-04-27
Ambeed
A1487536-5mg
4-(3-Hydroxy-7-phenylheptyl)-2-methoxyphenol
87657-77-0 98%
5mg
$229.0 2025-04-16
Ambeed
A1487536-10mg
4-(3-Hydroxy-7-phenylheptyl)-2-methoxyphenol
87657-77-0 98%
10mg
$336.0 2025-04-16
Ambeed
A1487536-25mg
4-(3-Hydroxy-7-phenylheptyl)-2-methoxyphenol
87657-77-0 98%
25mg
$687.0 2025-04-16
eNovation Chemicals LLC
Y1107314-1g
oxyphyllacinol
87657-77-0 98%
1g
$1000 2025-02-19
TargetMol Chemicals
T78498-1mg
Oxyphyllacinol
87657-77-0
1mg
¥ 497 2024-07-24
TargetMol Chemicals
T78498-5mg
Oxyphyllacinol
87657-77-0
5mg
¥ 1230 2024-07-24

Oxyphyllacinol Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  40 °C; 1 h, 40 °C; 40 °C → 0 °C
1.2 0 °C; 3 h, 0 °C → rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Référence
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Méthode de production 2

Conditions de réaction
1.1 -
2.1 Reagents: Hydrogen Catalysts: Palladium
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Référence
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Méthode de production 3

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0.5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
4.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  40 °C; 1 h, 40 °C; 40 °C → 0 °C
4.2 0 °C; 3 h, 0 °C → rt
5.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Référence
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Méthode de production 4

Conditions de réaction
1.1 Reagents: Thionyl chloride
2.1 -
3.1 -
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
5.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Référence
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Méthode de production 5

Conditions de réaction
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  rt; 10 h, rt
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0.5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
4.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt
5.1 Reagents: Carbon monoxide ,  Selenium ;  30 atm, 50 - 100 °C
6.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Référence
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Méthode de production 6

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Référence
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Méthode de production 7

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Référence
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Méthode de production 8

Conditions de réaction
1.1 Reagents: Carbon monoxide ,  Selenium ;  30 atm, 50 - 100 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Référence
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Méthode de production 9

Conditions de réaction
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: Carbon monoxide ,  Selenium ;  30 atm, 50 - 100 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Référence
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Méthode de production 10

Conditions de réaction
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  40 °C; 1 h, 40 °C; 40 °C → 0 °C
2.2 0 °C; 3 h, 0 °C → rt
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Référence
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Méthode de production 11

Conditions de réaction
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  10 min, rt
2.1 Reagents: Carbon monoxide ,  Selenium ;  30 atm, 50 - 100 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Référence
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Méthode de production 12

Conditions de réaction
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  40 °C; 1 h, 40 °C; 40 °C → 0 °C
2.2 0 °C; 3 h, 0 °C → rt
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Référence
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Méthode de production 13

Conditions de réaction
1.1 -
2.1 -
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Référence
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Méthode de production 14

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
3.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  40 °C; 1 h, 40 °C; 40 °C → 0 °C
3.2 0 °C; 3 h, 0 °C → rt
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Référence
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Méthode de production 15

Conditions de réaction
1.1 Reagents: Manganese oxide (Mn3O4) Solvents: Pentane ;  2 h, reflux
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  10 min, rt
3.1 Reagents: Carbon monoxide ,  Selenium ;  30 atm, 50 - 100 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Référence
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Méthode de production 16

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  20 min, -78 °C
2.1 Reagents: Manganese oxide (Mn3O4) Solvents: Pentane ;  2 h, reflux
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  10 min, rt
4.1 Reagents: Carbon monoxide ,  Selenium ;  30 atm, 50 - 100 °C
5.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Référence
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Méthode de production 17

Conditions de réaction
1.1 rt; 12 h, 100 °C
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0.5 h, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
5.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  40 °C; 1 h, 40 °C; 40 °C → 0 °C
5.2 0 °C; 3 h, 0 °C → rt
6.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Référence
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Méthode de production 18

Conditions de réaction
1.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  30 min, 0 °C
2.1 Solvents: Tetrahydrofuran ;  20 min, -78 °C
3.1 Reagents: Manganese oxide (Mn3O4) Solvents: Pentane ;  2 h, reflux
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  10 min, rt
5.1 Reagents: Carbon monoxide ,  Selenium ;  30 atm, 50 - 100 °C
6.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Référence
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Méthode de production 19

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Water ;  5 °C; 1 h, 5 °C
1.2 Solvents: Dichloromethane ;  5 °C; 1 h, 5 °C; 5 °C → rt; 12 h, rt
2.1 rt; 12 h, 100 °C
3.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
3.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0.5 h, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
5.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt
6.1 Reagents: Carbon monoxide ,  Selenium ;  30 atm, 50 - 100 °C
7.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Référence
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Oxyphyllacinol Raw materials

Oxyphyllacinol Preparation Products

Oxyphyllacinol Fournisseurs

Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Audited Supplier Fournisseurs audités
(CAS:87657-77-0)Benzenepentanol,α-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-Oxyphyllacinol
Numéro de commande:CRN0501
État des stocks:in stock
Quantité:5mg/20mg/50mg
Pureté:≥98%
Dernières informations tarifaires mises à jour:Friday, 14 March 2025 10:55
Prix ($):
Courriel:1197063825@qq.com
Fournisseurs recommandés
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:87657-77-0)Benzenepentanol,α-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-Oxyphyllacinol
CRN0501
Pureté:≥98%
Quantité:5mg/20mg/50mg
Prix ($):Enquête
Courriel